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Introduction

The selective etching of silicon nitride (SiN) is a critical process in various fields, including
semiconductor manufacturing, microelectromechanical systems (MEMS) fabrication, and the
development of advanced drug delivery devices. While ammonium bifluoride (NHsHF?2) is a
well-known etchant for silicon dioxide (SiOz2), its direct application for selective SiN etching is a
common misconception. In aqueous solutions, ammonium bifluoride shows high selectivity
for etching SiO2 without significantly affecting SiN.

However, ammonium fluoride species are central to advanced dry and vapor-phase etching
techniques for silicon nitride. These methods, such as plasma etching, cyclic etching, and
atomic layer etching (ALE), rely on the formation and subsequent removal of an ammonium
fluorosilicate salt layer on the SiN surface. This document provides detailed application notes
and protocols for these advanced selective SiN etching techniques.

Core Principle: The Role of Ammonium Fluorosilicate

The selective etching of silicon nitride using fluorine-based chemistries in the presence of a
hydrogen/ammonia source does not proceed through direct wet etching with a pre-mixed
ammonium bifluoride solution. Instead, it is a multi-step process:
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o Surface Modification: The silicon nitride surface is exposed to a plasma or reactive gas
mixture containing fluorine (e.g., from NFs, CF4, or HF) and hydrogen/ammonia (e.g., from
NHs or H2).[1][2][3] This leads to the formation of a solid salt layer, primarily ammonium
fluorosilicate ((NH4)2SiFe), on the SiN surface.[4][5][6][7]

o Desorption/Removal: This newly formed salt layer is then removed, typically by thermal
annealing, which causes it to decompose into volatile products (SiF4, NHs, and HF).[6][7]
This removal of the salt layer effectively etches the silicon nitride.

This cyclic process allows for precise, layer-by-layer removal of silicon nitride, offering high
selectivity over other materials like silicon dioxide.

Experimental Protocols

Protocol 1: Remote Plasma Cyclic Etching of Silicon
Nitride

This protocol describes a cyclic etching process using a remote NFs/NHs plasma for surface
modification, followed by thermal annealing for desorption.

1. Materials and Equipment:

 Silicon nitride-coated substrate

* Remote plasma etching chamber

e Gases: NFs, NHs, He (carrier gas)

e Annealing system (e.g., rapid thermal annealing or heated chuck)
» Ellipsometer or other film thickness measurement tool

2. Process Parameters:
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Parameter Value Notes

Modification Step

NFs Flow Rate 1-10 sccm [3]

NHs Flow Rate 30-100 sccm [3]

He Flow Rate 300 sccm As a dilution gas.[3]
RF Power 30w [3]

Pressure 2 Torr [3]

Substrate Temperature 35°C [3]

Duration

10-60 seconds

Desorption Step

Annealing Temperature

>100 °C

To decompose the (NHa4)2SiFe.
[5][6]

Duration

2 minutes

. Procedure:

Preparation: Load the silicon nitride substrate into the process chamber.

Modification Step: a. Introduce the gas mixture (NFs, NHs, He) into the remote plasma

source. b. Ignite the plasma at the specified power. c. Expose the SiN surface to the

downstream plasma for the desired duration to form the ammonium fluorosilicate layer.

Purge: Purge the chamber with an inert gas (e.g., He or N2) to remove residual reactive

gases.

Desorption Step: a. Heat the substrate to a temperature above 100°C. b. Maintain the

temperature for the specified duration to sublimate the (NH4)2SiFe layer.

Cool Down: Cool the substrate back to the initial process temperature.

Repeat: Repeat steps 2-5 for the desired number of cycles to achieve the target etch depth.
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o Characterization: Measure the remaining silicon nitride film thickness to determine the etch
rate per cycle.

Protocol 2: Atomic Layer Etching (ALE) of Silicon Nitride
using Hydrofluorocarbon Plasma

This protocol outlines a thermal-cyclic ALE process for highly controlled, self-limiting etching of
SiN.

1. Materials and Equipment:

Silicon nitride-coated substrate

ALE reactor with a downstream plasma source and in-situ heating (e.g., infrared lamp)
Gases: CHFs3, Oz, Ar
In-situ ellipsometer for real-time monitoring

N

. Process Parameters:

Parameter Value Notes

Surface Maodification Step

The process becomes self-

Radical Exposure Time 12-150 seconds o

limiting after ~12 seconds.[7]
Gas Mixture (CHFs/O2) 20% CHFs in Oz [7]
Substrate Temperature Room Temperature

Desorption Step

Becomes self-limiting after ~12
seconds.[6][7]

Infrared Irradiation Time 10-20 seconds

Annealing Temperature ~100-150 °C [6]

3. Quantitative Data:

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://pubs.aip.org/avs/jva/article/37/5/051002/245960/Self-limiting-reactions-of-ammonium-salt-in-CHF3
https://pubs.aip.org/avs/jva/article/37/5/051002/245960/Self-limiting-reactions-of-ammonium-salt-in-CHF3
https://www.researchgate.net/publication/316571173_Atomic_layer_etching_of_silicon_nitride_using_infrared_annealing_for_short_desorption_time_of_ammonium_fluorosilicate
https://pubs.aip.org/avs/jva/article/37/5/051002/245960/Self-limiting-reactions-of-ammonium-salt-in-CHF3
https://www.researchgate.net/publication/316571173_Atomic_layer_etching_of_silicon_nitride_using_infrared_annealing_for_short_desorption_time_of_ammonium_fluorosilicate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074552?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENCHE e iy i

Parameter Value Reference
Etch per Cycle (EPC) 2.8 nm [7]
Selectivity (SiN:SiO2) High [7]

4. Procedure:
e Preparation: Place the SiN substrate in the ALE chamber.

o Surface Modification Step: a. Introduce the CHF3/O2 gas mixture to the downstream plasma
source to generate radicals. b. Expose the SiN surface to the radicals at room temperature.
This forms a self-limiting (NH4)2SiFe layer.

e Purge: Evacuate the chamber to remove reactant gases and byproducts.

o Desorption Step: a. Rapidly heat the substrate using an infrared lamp to ~100-150°C. b. The
(NHa4)2SiFe layer decomposes and desorbs from the surface.

e Cool Down: Allow the substrate to cool.

o Cycle Repetition: Repeat the cycle of radical exposure and thermal annealing until the
desired etch depth is achieved.

Visualizations
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Experimental Workflow for Cyclic SiN Etching
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Caption: Workflow for the cyclic etching of silicon nitride.
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Chemical Pathway for SiN Etching
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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